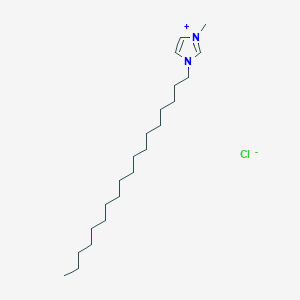![molecular formula C8H8O2S B069684 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid CAS No. 185515-12-2](/img/structure/B69684.png)
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid
Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid is a heterocyclic compound that contains both sulfur and carbon atoms in its structure. This compound is part of the thiophene family, which is known for its versatile synthetic applicability and interesting pharmacological properties. Thiophenes are widely used as building blocks in many agrochemicals and pharmaceuticals, including antibacterial, antifungal, analgesic, anti-inflammatory, antioxidant, local anesthetic, and antitumor agents .
Mechanism of Action
Target of Action
It’s known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that it may target key proteins or enzymes in the bacterial cell necessary for survival and proliferation.
Result of Action
It’s known that the compound has shown good antimicrobial activity, especially against methicillin-resistant staphylococcus aureus . This suggests that the compound’s action results in the inhibition of bacterial growth or survival.
Biochemical Analysis
Biochemical Properties
It has been found that derivatives of this compound exhibit good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . This suggests that 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid may interact with certain enzymes, proteins, and other biomolecules in a way that inhibits the growth of these bacteria .
Cellular Effects
Based on its antimicrobial activity, it can be hypothesized that this compound may influence cell function by disrupting essential cellular processes in bacteria .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with certain biomolecules, potentially leading to changes in gene expression or enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid involves the reaction of benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid. The benzylidene derivatives are prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, which are obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .
Industrial Production Methods
the general approach involves multi-step synthesis, purification, and characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
- Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Uniqueness
5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its antimicrobial properties, in particular, make it a valuable compound for further research and development .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)6-3-5-1-2-11-7(5)4-6/h1-2,6H,3-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRSWIIOLVHHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620750 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185515-12-2 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)


